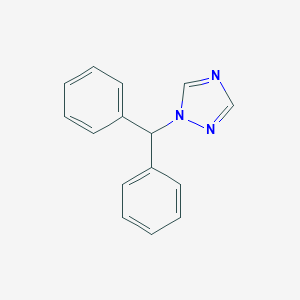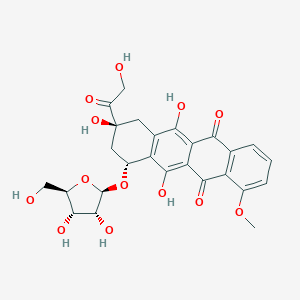
5-(Chloromethyl)furan-2-carbonyl chloride
Overview
Description
5-(Chloromethyl)furan-2-carbonyl chloride is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a chloromethyl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Chloromethyl)furan-2-carbonyl chloride can be synthesized from biomass-derived 5-(chloromethyl)furfural. The synthesis involves the oxidation of 5-(chloromethyl)furfural using tert-butyl hypochlorite, which is prepared from commercial bleach and tert-butanol. The reaction is carried out at room temperature, and the product is obtained in high yield .
Industrial Production Methods
The industrial production of this compound follows a similar route, utilizing biomass-derived precursors and inexpensive reagents. The process is scalable and can be integrated into biorefineries, making it a sustainable and cost-effective method for producing this compound .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)furan-2-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form furan-2,5-dicarbonyl chloride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Oxidation: tert-Butyl hypochlorite is commonly used for the oxidation of 5-(chloromethyl)furfural to this compound.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the chloromethyl group under mild conditions.
Hydrolysis: Aqueous conditions, often with a base or acid catalyst, are used for hydrolysis reactions
Major Products Formed
Furan-2,5-dicarbonyl chloride: Formed by further oxidation.
Various substituted derivatives: Formed by nucleophilic substitution.
Furan-2-carboxylic acid: Formed by hydrolysis
Scientific Research Applications
5-(Chloromethyl)furan-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of furoate ester biofuels and polymers.
Biology: Serves as a building block for the synthesis of biologically active molecules, including cytokine interleukin-2 inhibitors.
Industry: Utilized in the production of high-performance materials and green chemical derivatives .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)furan-2-carbonyl chloride involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group acts as an electrophile, readily undergoing substitution reactions with nucleophiles. The carbonyl chloride group can be hydrolyzed or further oxidized, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing nature of the carbonyl chloride group, which enhances the electrophilicity of the chloromethyl group .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl chloride: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Hydroxymethyl)furan-2-carbonyl chloride: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
Furan-2,5-dicarbonyl chloride: Contains two carbonyl chloride groups, making it more reactive in certain reactions
Uniqueness
5-(Chloromethyl)furan-2-carbonyl chloride is unique due to its combination of a chloromethyl group and a carbonyl chloride group, which provides a balance of reactivity and stability. This makes it a versatile intermediate for the synthesis of a wide range of derivatives and applications in various fields .
Properties
IUPAC Name |
5-(chloromethyl)furan-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOBHOOJTXJPAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542737 | |
| Record name | 5-(Chloromethyl)furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105850-77-9 | |
| Record name | 5-(Chloromethyl)furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















